(S)-Benzyl (3-methyl-1-oxo-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butan-2-yl)carbamate
CAS No.: 2724208-47-1
Cat. No.: VC11675816
Molecular Formula: C25H33BN2O5
Molecular Weight: 452.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2724208-47-1 |
|---|---|
| Molecular Formula | C25H33BN2O5 |
| Molecular Weight | 452.4 g/mol |
| IUPAC Name | benzyl N-[(2S)-3-methyl-1-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butan-2-yl]carbamate |
| Standard InChI | InChI=1S/C25H33BN2O5/c1-17(2)21(28-23(30)31-16-18-11-8-7-9-12-18)22(29)27-20-14-10-13-19(15-20)26-32-24(3,4)25(5,6)33-26/h7-15,17,21H,16H2,1-6H3,(H,27,29)(H,28,30)/t21-/m0/s1 |
| Standard InChI Key | PGLQEGSRFCVRHU-NRFANRHFSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Analysis
The compound features a benzyl carbamate group linked to a boron-containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring via a substituted butanamide backbone. Key structural elements include:
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Chiral Center: The (S)-configuration at the C-2 position of the butan-2-yl group dictates its stereochemical identity, influencing its interactions with biological targets .
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Boronic Ester: The 1,3,2-dioxaborolane ring enhances stability under physiological conditions while enabling participation in Suzuki-Miyaura cross-coupling reactions .
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Carbamate Linkage: The benzyl carbamate moiety provides hydrolytic stability compared to esters, making it suitable for prodrug strategies .
The amide resonance within the carbamate group (ΔG ≈ 3–4 kcal/mol lower than typical amides) contributes to conformational rigidity, as demonstrated by rotational barrier studies .
Synthesis and Optimization
While the exact synthesis route for this compound is proprietary, general methodologies for analogous carbamates involve:
Carbamate Formation
Carbamates are typically synthesized via alkoxycarbonylation of amines using mixed carbonates. For example:
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Mixed Carbonate Preparation: Reacting di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC) with benzyl alcohol generates reactive intermediates .
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Amine Coupling: The boron-containing amine (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) reacts with the mixed carbonate under basic conditions (e.g., triethylamine) to form the carbamate bond .
Example Reaction Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DSC + Benzyl alcohol | 25 | 12 | 85–90 |
| DPC + Benzyl alcohol | 110 | 10 | 99 |
Data adapted from carbamate synthesis protocols .
Boron Incorporation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is introduced via palladium-catalyzed borylation or direct substitution reactions. Recent advances employ PdCl<sub>2</sub> catalysts under CO atmosphere for efficient boron integration .
Physicochemical Properties
Key properties from safety data sheets and experimental studies include:
Pharmacological and Material Applications
Drug Development
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Protease Inhibitors: The boronic ester moiety enables covalent binding to serine proteases, mimicking tetrahedral transition states .
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Anticancer Agents: Boron-containing compounds are explored for boron neutron capture therapy (BNCT), leveraging <sup>10</sup>B nuclei for tumor-selective radiation .
Enantioselective Materials
Electrospun membranes incorporating carbamate derivatives exhibit chiral resolution capabilities. For instance, cellulose benzyl carbamates achieve enantiomeric excess (ee) >90% for 1,1′-bi-2-naphthol via liquid-liquid permeation . Molecular docking simulations (ΔΔG ≈ 0.05–0.20 kcal/mol) correlate with experimental enantioselectivity .
Future Directions
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